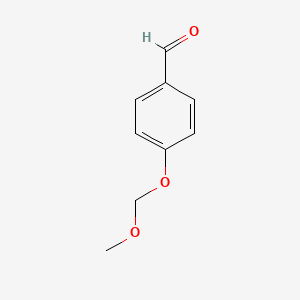

4-(Methoxymethoxy)benzaldehyde

CAS No.: 6515-21-5

Cat. No.: VC7990773

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6515-21-5 |

|---|---|

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 4-(methoxymethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |

| Standard InChI Key | BVFFOAHQDACPFD-UHFFFAOYSA-N |

| SMILES | COCOC1=CC=C(C=C1)C=O |

| Canonical SMILES | COCOC1=CC=C(C=C1)C=O |

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound is 4-(methoxymethoxy)benzaldehyde, reflecting its substitution pattern. Its molecular structure consists of a benzene ring with an aldehyde functional group at position 1 and a methoxymethoxy (-OCHOCH) group at position 4. The methoxymethoxy substituent introduces steric and electronic effects that influence the compound’s reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.

Key Molecular Properties

-

Molecular Formula:

-

Molecular Weight: 166.17 g/mol

-

Canonical SMILES: O=C(OC)c1ccc(C=O)cc1

-

InChI Key: UORVCLMRJXIVOY-UHFFFAOYSA-N

The aldehyde group’s electrophilic nature makes this compound a versatile intermediate in synthesizing more complex molecules, such as pharmaceuticals or polymers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(methoxymethoxy)benzaldehyde is achieved through a nucleophilic substitution reaction. A validated protocol involves:

-

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

Bromomethyl methyl ether (2.0 equiv)

-

Potassium carbonate (2.5 equiv)

-

Acetonitrile (solvent)

-

-

Procedure:

-

4-Hydroxybenzaldehyde is reacted with bromomethyl methyl ether in the presence of potassium carbonate.

-

The reaction proceeds at room temperature (20°C) for 3 hours under stirring.

-

The product is isolated via standard workup, including filtration and solvent evaporation, yielding 4-(methoxymethoxy)benzaldehyde in quantitative yields .

-

This method leverages the base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on the bromomethyl methyl ether.

Industrial-Scale Considerations

Industrial production would require optimization for scalability:

-

Solvent Recovery: Acetonitrile’s high volatility necessitates closed-loop systems to minimize waste.

-

Catalyst Efficiency: Potassium carbonate’s role as a base and phase-transfer catalyst could be enhanced with microwave-assisted or flow chemistry techniques.

Chemical Reactivity and Applications

Aldehyde-Focused Reactions

The aldehyde group in 4-(methoxymethoxy)benzaldehyde participates in classic transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO, acidic conditions | 4-(Methoxymethoxy)benzoic acid |

| Reduction | NaBH, ethanol | 4-(Methoxymethoxy)benzyl alcohol |

| Condensation | Primary amines, heat | Schiff bases |

These reactions underscore its utility in synthesizing derivatives for drug discovery and material science.

Methoxymethoxy Group Reactivity

The methoxymethoxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic conditions and susceptibility to acid-catalyzed cleavage (e.g., HCl/MeOH) make it valuable in iterative synthetic strategies.

Research Applications and Case Studies

Pharmaceutical Intermediate

4-(Methoxymethoxy)benzaldehyde serves as a precursor in synthesizing bioactive molecules. For example:

-

Antioxidant Agents: Derivatives with enhanced radical scavenging activity have been explored for treating oxidative stress-related disorders .

-

Antimicrobial Compounds: Schiff base derivatives exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Polymer Chemistry

The compound’s aldehyde group enables incorporation into polymeric networks via polycondensation reactions. For instance, cross-linked polybenzaldehyde derivatives demonstrate tunable thermal stability for coatings or adhesives.

Future Research Directions

-

Biological Activity Profiling: Systematic studies to evaluate its anticancer, anti-inflammatory, or neuroprotective potential.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

-

Material Science: Exploring its role in synthesizing conductive polymers or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume